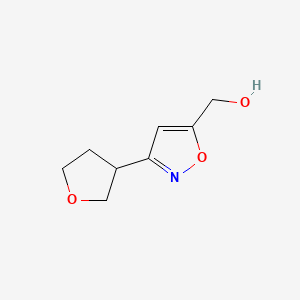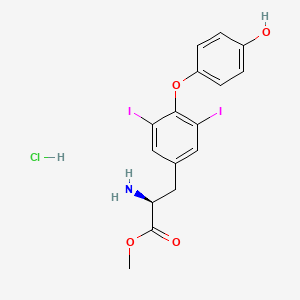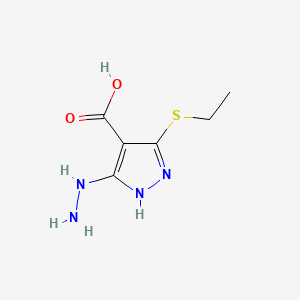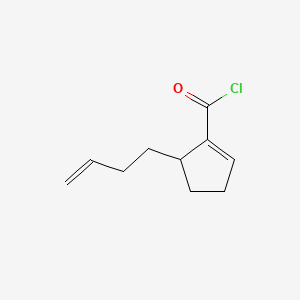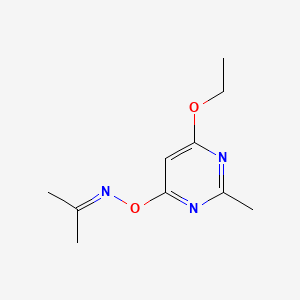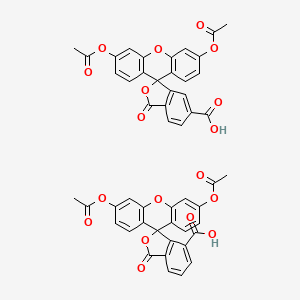
5(6)-Carboxyfluorescein diacetate
Overview
Description
5(6)-Carboxyfluorescein diacetate is a molecule that is non-fluorescent until the acetate groups are cleaved by intracellular esterases, resulting in the formation of a highly fluorescent fluorophore with emission in the green spectrum range (absorption maximum at 492 nm, emission maximum at 517 nm) .
Scientific Research Applications
-
Cell Viability Studies
- “5(6)-Carboxyfluorescein diacetate” is often used in cell viability studies . It is a nonpolar ester that can pass through plasma membranes and is hydrolyzed by intracellular esterases to produce free fluorescein . The polar fluorescein is confined within cells with an intact plasma membrane and can be observed under appropriate excitation conditions . This makes it a useful tool for assessing cell viability in various research contexts.
-
pH Indicator
- “5(6)-Carboxyfluorescein diacetate” can also be used as a pH indicator . It is colorless and nonfluorescent until the acetate groups are cleaved by intracellular esterases to yield the fluorescent fluorophore, 5- (and-6)-carboxy-2’,7’ -dichlorofluorescein . With a pKa of 4.8, this dye can be used as an acidic pH sensor .
-
Fluid Phase Tracer
-
Fluorescence Microscopy
-
Cellular Localization
-
Intracellular Esterases
-
Reactive Oxygen Species (ROS) Indicator
- The cell-permeant 5(6)-carboxy-2’,7’-dichlorodihydrofluorescein diacetate (H2DCFDA), also known as dichlorofluorescin diacetate, is a chemically reduced form of fluorescein used as an indicator for reactive oxygen species (ROS) in cells . It is used to detect the generation of reactive oxygen intermediates in neutrophils and macrophages . Upon cleavage of the acetate groups by intracellular esterases and oxidation, the non-fluorescent H2DCFDA is converted to the highly fluorescent CDCF .
-
Studying Multidrug Resistance Proteins
-
Photosensitizer
-
Studying Multidrug Resistance Proteins
Safety And Hazards
The safety data sheet for 5(6)-Carboxyfluorescein diacetate provides information on handling, storage, and disposal. It advises to keep the container closed when not in use, avoid breathing dust, avoid contact with skin, eyes, and clothing, and ensure that eyewash stations and safety showers are close to the workstation location .
properties
IUPAC Name |
3',6'-diacetyloxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-4-carboxylic acid;3',6'-diacetyloxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C25H16O9/c1-12(26)31-15-4-7-18-21(10-15)33-22-11-16(32-13(2)27)5-8-19(22)25(18)20-9-14(23(28)29)3-6-17(20)24(30)34-25;1-12(26)31-14-6-8-18-20(10-14)33-21-11-15(32-13(2)27)7-9-19(21)25(18)22-16(23(28)29)4-3-5-17(22)24(30)34-25/h2*3-11H,1-2H3,(H,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWRGCNMDGRMQGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)OC(=O)C)C5=C(C=CC(=C5)C(=O)O)C(=O)O3.CC(=O)OC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)OC(=O)C)C5=C(C=CC=C5C(=O)O)C(=O)O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H32O18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70657464 | |
| Record name | 3',6'-Bis(acetyloxy)-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthene]-6-carboxylic acid--3',6'-bis(acetyloxy)-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthene]-7-carboxylic acid (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70657464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
920.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(6)-Carboxyfluorescein diacetate;CFDA | |
CAS RN |
124387-19-5 | |
| Record name | 3',6'-Bis(acetyloxy)-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthene]-6-carboxylic acid--3',6'-bis(acetyloxy)-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthene]-7-carboxylic acid (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70657464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(Chloroacetyl)-5-methoxy-4-methylphenyl]-N-methylformamide](/img/structure/B571170.png)
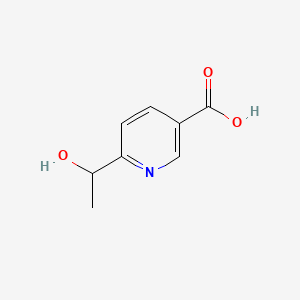

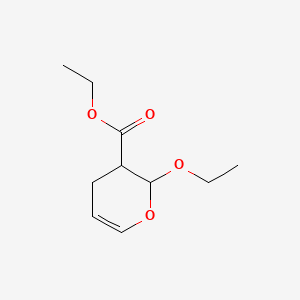
![3H-Imidazo[4,5-g]quinazoline-6-carboxaldehyde, 5,8-dihydro-4,9-dihydroxy-2,3-dimethyl-8-oxo- (9CI)](/img/no-structure.png)
